Pleuromutilin

Antibiotic Discovery Mycobacterium tuberculosis MIC

Pleuromutilin is the foundational diterpene scaffold for all clinically significant pleuromutilin antibiotics (tiamulin, valnemulin, retapamulin, lefamulin). Its tricyclic mutilin core binds a distinct pocket in the 50S ribosomal PTC, avoiding cross-resistance to MLS antibiotics. Essential as a chiral-pool starting material for semi-synthetic derivatization, SAR studies, and as a benchmark reference in microbiological assays. Natural product with well-characterized activity against Gram-positive bacteria and mycoplasmas.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
Cat. No. B8085454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleuromutilin
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C
InChIInChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1
InChIKeyZRZNJUXESFHSIO-BKUNHTPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleuromutilin: The Foundational Diterpene Scaffold for Next-Generation Antibiotics Targeting the 50S Ribosome


Pleuromutilin is a naturally occurring diterpene antibiotic produced by the basidiomycete fungus *Clitopilus passeckerianus* (formerly *Pleurotus mutilus*) [1]. It serves as the foundational mutilin core scaffold from which all clinically significant pleuromutilin antibiotics (e.g., tiamulin, valnemulin, retapamulin, lefamulin) are derived via semi-synthetic modification [2]. Pleuromutilin inhibits bacterial protein synthesis through a distinct mechanism: its tricyclic mutilin core binds to a specific pocket within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, while its C14 side chain extends toward the P-site, inducing a tightening of ribosomal rotational movement [3]. This unique binding mode, which overlaps with but is not identical to the binding sites of other PTC-targeting antibiotics like chloramphenicol, establishes the pleuromutilin scaffold as a critical starting point for developing antibacterial agents with a low potential for cross-resistance to established drug classes [4].

Why Pleuromutilin Scaffold Integrity is Non-Negotiable: Avoiding Cross-Resistance and Optimizing Synthetic Derivatization


Generic substitution of the pleuromutilin scaffold with alternative 50S ribosome inhibitors or even among semi-synthetic pleuromutilin derivatives is not straightforward due to three critical factors. First, the core mutilin ring's unique binding pocket in the PTC ensures that pleuromutilins generally evade cross-resistance mechanisms that affect macrolides, lincosamides, and streptogramins (MLS), though some specific mutations can confer resistance [1]. Second, the structure-activity relationship (SAR) is exquisitely sensitive to modifications at the C14 glycolic ester side chain; even minor changes can drastically alter antibacterial potency, spectrum, and metabolic stability [2]. Third, the choice of the core pleuromutilin scaffold dictates the synthetic accessibility and yield of subsequent derivatives. For instance, the naturally occurring (+)-pleuromutilin provides a chiral pool starting material, whereas synthetic approaches to its epimers (e.g., 12-epi-pleuromutilin) are more complex and lower-yielding, directly impacting procurement costs and scalability for research programs [3].

Quantitative Differentiators of Pleuromutilin: A Comparative Evidence Guide for Procurement and Selection


Baseline Antibacterial Potency: Pleuromutilin vs. Semi-Synthetic Tiamulin Against *M. tuberculosis*

In a direct head-to-head comparison against *Mycobacterium tuberculosis* mc²7000, the natural product pleuromutilin exhibited an MIC range of 25-50 µg/mL, while the semi-synthetic derivative tiamulin demonstrated superior potency with an MIC range of 12-25 µg/mL [1]. This establishes a clear potency baseline: the unmodified pleuromutilin scaffold is less potent than optimized semi-synthetic derivatives, underscoring its primary role as a synthetic precursor rather than a therapeutic agent itself. This data is critical for researchers deciding whether to procure the natural product for derivatization versus a pre-optimized analog for direct biological testing.

Antibiotic Discovery Mycobacterium tuberculosis MIC Tuberculosis Research

Synthetic Tractability and Scaffold Accessibility: Comparative Yield and Complexity of Pleuromutilin Core Synthesis

The synthetic accessibility of the pleuromutilin core is a key differentiator for procurement in medicinal chemistry. While (+)-pleuromutilin is readily obtained via fermentation, the synthesis of its unnatural epimers for SAR exploration is more challenging. A reported enantioselective synthetic route produced the key hydrindanone intermediate for (+)-pleuromutilin and (+)-12-epi-mutilin in three steps with 48% overall yield from cyclohex-2-en-1-one [1]. In contrast, alternative synthetic approaches to related complex diterpene scaffolds, such as those in the taxane family, often involve significantly longer sequences (>20 steps) and lower overall yields (<5%). This moderate-yield, concise route to key pleuromutilin intermediates enhances its attractiveness as a starting point for generating diverse analog libraries compared to other natural product scaffolds of similar complexity.

Medicinal Chemistry Total Synthesis Scaffold Derivatization Process Chemistry

Unique Ribosomal Binding Site and Low Cross-Resistance: Pleuromutilin vs. Macrolide and Lincosamide Classes

The pleuromutilin binding site on the 50S ribosomal subunit is distinct from that of macrolides and lincosamides. While macrolides bind within the nascent peptide exit tunnel and lincosamides bind at the A- and P-sites, pleuromutilins bind in a tight pocket at the A-tRNA binding site within the peptidyl transferase center (PTC) [1]. This unique binding mode translates to a demonstrably low potential for cross-resistance. In a study of multi- and extensively drug-resistant *Neisseria gonorrhoeae*, the novel pleuromutilin lefamulin showed no significant cross-resistance to other antimicrobial classes, including ceftriaxone, azithromycin, and ciprofloxacin [2]. In contrast, cross-resistance is frequently observed between macrolides and lincosamides due to overlapping binding sites and shared resistance mechanisms (e.g., *erm* gene methylation).

Antimicrobial Resistance (AMR) Ribosome Cross-Resistance Mechanism of Action

In Vivo Efficacy of a Pleuromutilin Derivative vs. Tiamulin in a Systemic MRSA Infection Model

A head-to-head in vivo comparison demonstrated the significant efficacy gains achievable through pleuromutilin scaffold optimization. A novel coumarin-pleuromutilin derivative (Compound 14b) was evaluated against tiamulin in a mouse model of systemic MRSA infection. Compound 14b exhibited an ED50 of 11.16 mg/kg, which represents a 2.6-fold improvement in potency compared to tiamulin, which had an ED50 of 28.93 mg/kg [1]. This quantitative difference demonstrates that while tiamulin is a useful comparator, further derivatization of the pleuromutilin core can yield compounds with substantially enhanced in vivo antibacterial activity.

In Vivo Pharmacology MRSA Infection ED50 Antibacterial Efficacy

Evidence-Backed Application Scenarios for Pleuromutilin Procurement and Research Use


Scaffold for Structure-Activity Relationship (SAR) Studies and Derivative Synthesis

Pleuromutilin is the essential starting material for generating novel pleuromutilin derivatives. As demonstrated in Section 3, the natural product exhibits baseline activity, while optimized semi-synthetic derivatives can show dramatically improved in vitro (e.g., 2-fold lower MIC than tiamulin against *M. tuberculosis*) and in vivo (e.g., 2.6-fold lower ED50 than tiamulin against MRSA) potency [1]. Its moderate synthetic complexity, with a key intermediate accessible in 48% yield over 3 steps, makes it a practical starting point for medicinal chemistry [2].

Investigating Ribosomal Binding and Overcoming Antimicrobial Resistance

Given its unique binding site in the peptidyl transferase center, which is distinct from macrolides and lincosamides, the pleuromutilin scaffold is ideal for studying ribosomal inhibition and designing agents to circumvent common resistance mechanisms [3]. As evidenced in Section 3, pleuromutilins demonstrate a low potential for cross-resistance with other drug classes, making them valuable tools for probing resistance and developing therapies against MDR/XDR pathogens [4].

Positive Control and Comparator for Novel Antibacterial Assays

Pleuromutilin serves as a valuable benchmark and reference compound in microbiological assays. Its well-characterized, albeit moderate, potency against Gram-positive bacteria and mycoplasmas provides a consistent baseline for evaluating the activity of newly synthesized derivatives or other novel antibacterial agents. The quantitative MIC data provided in Section 3 (e.g., 25-50 µg/mL against *M. tuberculosis*) allows researchers to establish clear comparative metrics for their own compounds.

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